![molecular formula C24H25N3O5 B2796734 N-(2-ethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-30-2](/img/structure/B2796734.png)
N-(2-ethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Description
N-(2-ethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as EMIQ, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. EMIQ is a derivative of indole-3-acetic acid (IAA), which is a naturally occurring plant hormone that regulates growth and development. EMIQ has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel therapeutics.
Scientific Research Applications
Chiral Oxazinoindoles Synthesis and Bioactivity
Chiral 1,4-Oxazino[4,3-a]indoles, bearing a structure that is reminiscent of the complexity seen in N-(2-ethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, are noted for their challenging synthesis and significant bioactive properties, including antidepressant, anti-inflammatory, and antitumor activities. Enantioselective synthesis of these scaffolds has been explored to evaluate their bioactive properties further (Dupeux & Michelet, 2022).
Bilastine and Pharmacokinetics
While not directly related, the study of Bilastine, a new generation antihistamine, reflects the ongoing interest in understanding the pharmacokinetics, pharmacodynamics, and analytical methods of complex molecules. Bilastine's chemical structure and its interactions highlight the importance of detailed chemical analysis in developing therapeutic agents (Sharma et al., 2021).
Behavioral Pharmacology of Novel Antagonists
Research into the behavioral pharmacology of novel compounds, such as the selective 5-hydroxytryptamine1B antagonist AR-A000002, showcases the potential of structurally complex molecules in treating anxiety and affective disorders. This illustrates the broader therapeutic potential of novel chemical entities in neuropsychiatric conditions (Hudzik et al., 2003).
Morpholine and Pyrans Derivatives
The pharmacological profile of morpholine derivatives, which share structural features with the molecule of interest, emphasizes their broad spectrum of activity. These studies underline the significance of chemical design in developing compounds with diverse pharmacological activities (Asif & Imran, 2019).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-2-32-21-10-6-4-8-19(21)25-24(30)23(29)18-15-27(20-9-5-3-7-17(18)20)16-22(28)26-11-13-31-14-12-26/h3-10,15H,2,11-14,16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVMVOQSRKEGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide |
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